molecular formula C21H16Cl2N4O2 B3411250 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(2-chlorophenyl)oxazole-4-carbonitrile CAS No. 903205-75-4

5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(2-chlorophenyl)oxazole-4-carbonitrile

Cat. No. B3411250
CAS RN: 903205-75-4
M. Wt: 427.3 g/mol
InChI Key: XHPRXZWYDKMRSL-UHFFFAOYSA-N
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Description

5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(2-chlorophenyl)oxazole-4-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CBP and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Mechanism of Action

The mechanism of action of CBP involves the inhibition of certain enzymes, including acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in learning and memory. By inhibiting acetylcholinesterase, CBP increases the levels of acetylcholine in the brain, leading to improved cognitive function. Additionally, CBP has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
CBP has been shown to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes, increased levels of acetylcholine in the brain, and antioxidant properties. Additionally, CBP has been shown to improve cognitive function and have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using CBP in lab experiments is its potent inhibitory effects on certain enzymes, making it a valuable tool for studying enzyme function. Additionally, CBP has been shown to have neuroprotective effects, making it a potential candidate for the development of new drugs for the treatment of neurodegenerative diseases. However, one limitation of using CBP in lab experiments is its potential toxicity, which must be carefully monitored.

Future Directions

There are many future directions for the study of CBP, including further exploration of its mechanism of action, its potential applications in the treatment of neurodegenerative diseases, and the development of new drugs based on its structure. Additionally, further studies are needed to determine the safety and toxicity of CBP, as well as its potential interactions with other drugs.

Scientific Research Applications

CBP has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. CBP has been shown to exhibit potent inhibitory effects on certain enzymes, making it a potential candidate for the development of new drugs. Additionally, CBP has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N4O2/c22-15-5-3-4-14(12-15)20(28)26-8-10-27(11-9-26)21-18(13-24)25-19(29-21)16-6-1-2-7-17(16)23/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPRXZWYDKMRSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C3=CC=CC=C3Cl)C#N)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(2-chlorophenyl)oxazole-4-carbonitrile
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5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(2-chlorophenyl)oxazole-4-carbonitrile
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5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(2-chlorophenyl)oxazole-4-carbonitrile
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5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(2-chlorophenyl)oxazole-4-carbonitrile
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5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(2-chlorophenyl)oxazole-4-carbonitrile
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5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(2-chlorophenyl)oxazole-4-carbonitrile

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